4-Bromo-3-chloro-5-methylphenol
Overview
Description
4-Bromo-3-chloro-5-methylphenol is an aromatic organic compound with the molecular formula C7H6BrClO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Mechanism of Action
Target of Action
It is a derivative of phenol, and phenols are known to interact with various proteins and enzymes in the body .
Mode of Action
As a phenolic compound, it may interact with its targets through hydrogen bonding and hydrophobic interactions . The bromine and chlorine substituents could potentially enhance the reactivity of the phenol group, influencing its interactions with biological targets .
Biochemical Pathways
Phenolic compounds, in general, can participate in various biochemical reactions due to their reactivity and ability to form hydrogen bonds .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular levels, including antioxidant activity, modulation of enzyme activity, and interactions with cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-chloro-5-methylphenol . For instance, factors such as pH and temperature can affect the compound’s stability and reactivity. Additionally, the presence of other substances in the environment can influence the compound’s bioavailability and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-chloro-5-methylphenol can be synthesized through a series of substitution reactions on a phenol derivative. One common method involves the bromination and chlorination of 3-methylphenol (m-cresol). The reaction typically uses bromine (Br2) and chlorine (Cl2) as halogenating agents in the presence of a catalyst such as iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinones and other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Scientific Research Applications
4-Bromo-3-chloro-5-methylphenol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the bromine atom.
4-Bromo-2-chlorophenol: Similar structure but with different positions of the substituents.
Cresols (m-cresol, p-cresol): Methylphenols with different substitution patterns.
Uniqueness
4-Bromo-3-chloro-5-methylphenol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which enhances its antimicrobial properties compared to other phenolic compounds . The specific substitution pattern also influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
4-bromo-3-chloro-5-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSGKNUHUDYLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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